(R)-methyl-3-hydroxy-7-methyl-6-octenoate
Overview
Description
®-methyl-3-hydroxy-7-methyl-6-octenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group, a methyl group, and an octenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-methyl-3-hydroxy-7-methyl-6-octenoate typically involves the esterification of ®-3-hydroxy-7-methyl-6-octenoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ®-methyl-3-hydroxy-7-methyl-6-octenoate can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: ®-methyl-3-hydroxy-7-methyl-6-octenoate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in ®-methyl-3-hydroxy-7-methyl-6-octenoate can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride and phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated esters.
Scientific Research Applications
®-methyl-3-hydroxy-7-methyl-6-octenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-methyl-3-hydroxy-7-methyl-6-octenoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
- ®-methyl-3-hydroxy-7-methyl-6-octanoate
- (S)-methyl-3-hydroxy-7-methyl-6-octenoate
- ®-ethyl-3-hydroxy-7-methyl-6-octenoate
Comparison:
®-methyl-3-hydroxy-7-methyl-6-octanoate: Similar structure but lacks the double bond in the octenoate chain, resulting in different reactivity and applications.
(S)-methyl-3-hydroxy-7-methyl-6-octenoate: Enantiomer of ®-methyl-3-hydroxy-7-methyl-6-octenoate, exhibiting different optical activity and potentially different biological effects.
®-ethyl-3-hydroxy-7-methyl-6-octenoate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.
®-methyl-3-hydroxy-7-methyl-6-octenoate stands out due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl (3R)-3-hydroxy-7-methyloct-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h5,9,11H,4,6-7H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZIRALWFXCROK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(CC(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H](CC(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455766 | |
Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87894-26-6 | |
Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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